molecular formula C19H25N6O5S2+ B10762222 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10762222
M. Wt: 481.6 g/mol
InChI Key: HVFLCNVBZFFHBT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin-class β-lactam antibiotic characterized by its bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene) and distinct substituents at positions 3 and 7 (Figure 1). Key structural features include:

  • Position 7: A 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl side chain, which enhances β-lactamase stability and broad-spectrum activity .
  • Position 3: A (1-methylpyrrolidin-1-ium-1-yl)methyl group, introducing a quaternary ammonium moiety that likely improves solubility and Gram-negative penetration .

This structure aligns with third-generation cephalosporins, which prioritize resistance to enzymatic degradation and extended antimicrobial coverage .

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFLCNVBZFFHBT-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N6O5S2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859565
Record name 1-({7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl}methyl)-1-methylpyrrolidin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

The compound 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often referred to by its IUPAC name, is a synthetic derivative with significant implications in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties, particularly against various strains of bacteria. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics to combat resistant strains .

Potential in Cancer Therapy

Emerging studies suggest that the compound may also possess anticancer properties. Preliminary investigations indicate its ability to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and death . Further research is necessary to elucidate these mechanisms and assess the therapeutic potential in clinical settings.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multi-drug resistant E. coli. The results demonstrated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent for treating resistant infections .

Case Study 2: Cancer Cell Line Testing

In vitro tests conducted on human leukemia cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential role as a chemotherapeutic agent .

Chemical Reactions Analysis

Beta-Lactam Ring Reactivity

The bicyclic beta-lactam core is central to its antibacterial activity. Key reactions include:

Reaction Type Conditions Products/Outcomes Mechanistic Insight
Hydrolysis Acidic/basic aqueous environmentsRing-opening to form inactive carboxylic acid derivatives Protonation of the beta-lactam nitrogen facilitates nucleophilic attack by water
Beta-lactamase Interaction Enzymatic actionResistance due to structural stability; minimal hydrolysis compared to earlier cephalosporins Methoxyimino group sterically hinders enzyme binding, preventing deactivation

Methoxyiminoacetyl Side Chain

This group enhances beta-lactamase resistance and participates in:

Reaction Type Conditions Products/Outcomes Role in Bioactivity
Tautomerization Physiological pHEquilibrium between syn and anti isomersSyn isomer optimizes spatial orientation for target binding
Oxidation Strong oxidizing agentsFormation of nitro or sulfoxide derivativesLimited evidence; potential degradation pathway

Thiazole Ring

The 2-amino-1,3-thiazol-4-yl moiety contributes to target affinity:

Reaction Type Conditions Products/Outcomes Biological Relevance
Electrophilic Substitution Halogenation (e.g., Cl₂)Halo-thiazole derivativesModifications reduce antibacterial efficacy
Coordination Metal ions (e.g., Zn²⁺)Metal-thiazole complexesMay interfere with bacterial metalloenzymes

Key Synthetic Steps

The synthesis involves multi-step reactions, as outlined in patent data :

Step Reaction Reagents/Conditions Purpose
1Acylation of 7-ACA*2-(2-Amino-thiazol-4-yl)-2-methoxyiminoacetyl chlorideIntroduces the methoxyiminoacetyl side chain
2Quaternization of pyrrolidineMethyl iodide in polar solventsForms the cationic pyrrolidinium group
3PurificationRecrystallization (ethanol/water)Ensures stereochemical purity

*7-ACA: 7-Aminocephalosporanic acid

Stability Under Stress Conditions

Condition Degradation Pathway Analytical Evidence
Acidic pH Beta-lactam hydrolysisNMR shows carboxylic acid formation
Thermal Thiazole ring decompositionTLC indicates multiple degradation products
Oxidative Sulfur oxidation in thiazoleMass spectrometry detects sulfoxide derivatives

Interaction with Biological Targets

Cefepime binds penicillin-binding proteins (PBPs) via:

Interaction Structural Determinants Outcome
Covalent binding Beta-lactam ring acylation of PBP active-site serineDisrupts bacterial cell wall synthesis
Ionic interactions Pyrrolidinium group and bacterial membrane lipidsEnhances penetration through Gram-negative outer membrane

Comparative Reactivity with Analogues

Feature Cefepime Third-Gen Cephalosporins (e.g., Ceftazidime)
Beta-lactamase Stability Resistant to AmpC and extended-spectrum enzymes Susceptible to hydrolysis by AmpC
Side Chain Reactivity Methoxyimino group reduces enzymatic attackAminothiazole-oxime offers moderate stability

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The antibacterial activity and pharmacokinetic profile of cephalosporins are critically influenced by substitutions at positions 3 and 5. Below is a comparative analysis of structurally related compounds:

Compound Name Position 7 Substituent Position 3 Substituent Key Features Reference
Target Compound 2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl (1-Methylpyrrolidin-1-ium-1-yl)methyl β-lactamase stability; enhanced solubility via quaternary ammonium
Ceftriaxone 2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl Methylthiadiazolylthio Long half-life due to zwitterionic properties
Cefotaxime 2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl Acetoxymethyl Broad-spectrum activity; moderate β-lactamase resistance
ACI-INT-64 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl Triazinylthio Enhanced binding to penicillin-binding proteins (PBPs)
Compound in 2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl Methylthiazolyl ethenyl Improved Gram-negative coverage

Key Observations :

  • The methoxyimino group at position 7 is conserved across third-generation cephalosporins, conferring resistance to hydrolysis by AmpC β-lactamases .

Pharmacological and Resistance Profiles

  • β-Lactamase Stability: The methoxyimino side chain shields the β-lactam ring from class A and C enzymes, akin to ceftriaxone and cefotaxime .
  • Spectrum of Activity: The 2-amino-1,3-thiazol-4-yl group enhances activity against Enterobacteriaceae, while the pyrrolidinium moiety may improve penetration into Pseudomonas aeruginosa .
  • Resistance Mechanisms : Compared to earlier cephalosporins, the target compound’s structure reduces susceptibility to efflux pumps and porin-mediated resistance in Gram-negative pathogens .

Preparation Methods

Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

The most widely reported method begins with 7-aminocephalosporanic acid (7-ACA), a common precursor for cephalosporin antibiotics. The process involves four critical steps:

  • Silylation and Substitution at the 3-Position :

    • 7-ACA is dissolved in methylene chloride or chloroform, followed by the addition of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) under reflux at 35–45°C.

    • Iodotrimethylsilane (TMS-I) catalyzes the substitution of the 3-methyl group with pyridine, forming 7-amino-3-(1-picolyl)cephemcarboxylic acid (7-APCA) hydrochloride.

    • Key parameters:

      • Solvent : Methylene chloride (optimal).

      • Yield : 124.4% mass yield (due to hydrochloride formation), purity ≥99.2%.

  • Acylation at the 7-Position :

    • 7-APCA reacts with α-(thiazolamine-4-yl)-α-[(tert-butoxycarbonyl)isopropyloxyimino] acetate sulfhydryl benzene isothiazole ester in dichloromethane/methanol.

    • Triethylamine (TEA) facilitates the reaction at 10–15°C for 10–12 hours, yielding ceftazidime tert-butyl ester.

  • Hydrolysis of the Tert-Butyl Ester :

    • The ester intermediate is treated with concentrated HCl and formic acid (2:1–3:2 ratio) at room temperature.

    • Acetone is added to crystallize ceftazidime dihydrochloride.

  • Final Purification :

    • The dihydrochloride is dissolved in frozen water, and pH is adjusted to 3.6–3.8 using NaOH/sodium carbonate (2:1 ratio).

    • Crystallization yields ceftazidime pentahydrate with ≥93% mass yield and ≥98% purity.

Table 1: Comparative Analysis of Ceftazidime Synthesis Methods

Parameter7-ACA RouteGCL-E Route
Starting Material7-ACA7-Phenylacetamide-GCL-E
Key ReagentsHMDS, TMS-I, PyridinePotassium iodide
Reaction Time (hours)5 (Step 1)12 (Substitution)
Overall Yield93% (final step)85% (literature)
Purity≥98%≥95%

Alternative Route from 7-Phenylacetamide-GCL-E

A less common method uses 7-phenylacetamide-3-chloromethyl cephalosporin alkyl olefin(e) acid methoxy benzyl ester (GCL-E):

  • Iodination : GCL-E reacts with potassium iodide to form 7-phenylacetylamino-3-iodomethyl-3-cephalosporin-4-carboxylate.

  • Nucleophilic Substitution : Pyridine replaces iodine at the 3-position, followed by deprotection and acylation.

  • Limitations : Lower yield (85%) and higher impurity profile compared to the 7-ACA route.

Spectroscopic Validation of Synthesis Intermediates

UV-Vis Spectrophotometry

Post-synthesis validation employs spectrophotometric methods to confirm ceftazidime structure and purity:

  • MBTH Method : Reaction with 3-methylbenzothiazolin-2-one hydrazone (MBTH) and FeCl₃ in acidic medium produces a blue complex (λₘₐₓ = 628 nm).

    • Linear range: 2–10 µg/mL.

  • NEDA Method : Diazotization followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) yields a purple product (λₘₐₓ = 567 nm).

    • Linear range: 10–50 µg/mL.

Table 2: Analytical Parameters for Ceftazidime Validation

Methodλₘₐₓ (nm)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
MBTH6282–100.150.79
NEDA56710–500.502.61
Silver NPs4300.5–4.00.120.40

Industrial-Scale Optimization

Silylation and Impurity Control

  • Silylating Agents : HMDS and TMCS eliminate the need for nitrogen protection, reducing production costs.

  • Impurity Removal : Activated carbon decolorization and isopropyl alcohol washing minimize byproducts like des-pyridinyl ceftazidime.

Crystallization Techniques

  • pH Control : Adjusting pH to 1.0–1.5 with triethylamine ensures high-purity 7-APCA hydrochloride.

  • Freeze-Drying : Final ceftazidime powder formulations use lyophilization with sodium carbonate to stabilize the product for injection.

Formulation into Powder for Injection

The preparation of ceftazidime powder involves:

  • Dissolution : Ceftazidime dihydrochloride is dissolved in frozen water (0–5°C) to prevent degradation.

  • pH Adjustment : A NaOH/sodium carbonate mixture (2:1) adjusts pH to 3.6–3.8, optimizing solubility and stability.

  • Lyophilization : The solution is freeze-dried to produce a stable powder with ≤0.5% moisture content.

Table 3: Formulation Parameters for Ceftazidime Powder

ParameterSpecification
SolventFrozen water
pH Range3.6–3.8
Drying MethodFreeze-drying
Residual Moisture≤0.5%
ExcipientsSodium carbonate

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of this cephalosporin derivative?

  • Methodological Answer : The synthesis involves condensation of the β-lactam core with a thiazole-containing side chain. To optimize yield, ensure precise stoichiometric ratios (e.g., 1:1.2 molar ratio of β-lactam to thiazole intermediate) and use anhydrous sodium acetate in refluxing acetic acid to catalyze cyclization . Monitor reaction progress via HPLC to detect unreacted intermediates .

Q. How can structural characterization be performed to confirm the methoxyimino and pyrrolidinium substituents?

  • Methodological Answer :

  • FTIR : Identify the C=N stretch of the methoxyimino group at ~1650 cm⁻¹ and the quaternary ammonium (N⁺) peak at ~2500 cm⁻¹ .
  • NMR : The methoxyimino proton appears as a singlet at δ 3.8–4.0 ppm, while the pyrrolidinium methyl group resonates at δ 3.2–3.5 ppm .
  • Mass Spectrometry : Confirm the molecular ion [M+H]⁺ at m/z 429.5 (C₁₄H₁₅N₅O₅S₃) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO. For stability studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4). Avoid prolonged exposure to light or temperatures >25°C, as the β-lactam ring degrades under basic or oxidative conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., thiazole vs. triazole substituents) impact antimicrobial activity?

  • Methodological Answer :

  • SAR Analysis : Replace the thiazole group with triazole or tetrazole analogs via nucleophilic substitution. Test minimum inhibitory concentrations (MICs) against Gram-negative pathogens (e.g., E. coli ATCC 25922). The thiazole moiety enhances penetration through bacterial outer membranes, while bulkier substituents reduce activity .
  • Data Contradiction : Evidence shows that methoxyimino groups improve β-lactamase stability, but over-substitution (e.g., adding carboxy groups) may decrease cell permeability .

Q. What computational strategies can predict the compound’s reactivity with penicillin-binding proteins (PBPs)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions between the β-lactam core and PBP3 active sites. Parameterize the methoxyimino group’s electron-withdrawing effect to assess acylation efficiency .
  • Quantum Chemical Calculations : Calculate the energy barrier for β-lactam ring opening using density functional theory (DFT) at the B3LYP/6-31G* level .

Q. How can researchers address discrepancies in bioactivity data across bacterial strains?

  • Methodological Answer :

  • Experimental Design : Perform MIC assays in triplicate using standardized inoculum sizes (1–5 × 10⁵ CFU/mL). Use clinical isolates with confirmed β-lactamase production (e.g., TEM-1, SHV-1) to assess resistance profiles .
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity (Hammett σ constants) with MIC values. For example, higher σ values for thiazole substituents correlate with enhanced activity against P. aeruginosa .

Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the β-lactam ring during in vitro assays?

  • Answer : Use chelating agents (e.g., EDTA) to inhibit metallo-β-lactamases. For storage, lyophilize the compound with cryoprotectants (trehalose/sucrose) and store at -20°C in amber vials .

Q. How can researchers validate the compound’s intracellular accumulation in bacterial cells?

  • Answer :

  • Fluorescent Labeling : Conjugate the compound with BODIPY FL via its carboxyl group. Use confocal microscopy to quantify fluorescence intensity in E. coli cells over time .
  • LC-MS/MS : Measure intracellular concentrations after lysing bacteria with lysozyme-EDTA and extracting with acetonitrile:water (80:20) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.